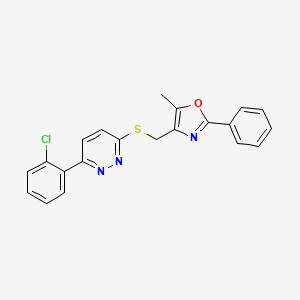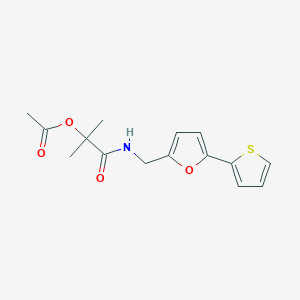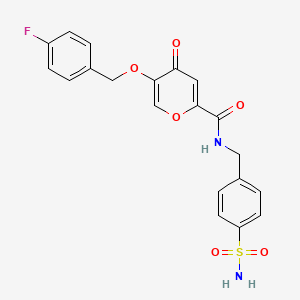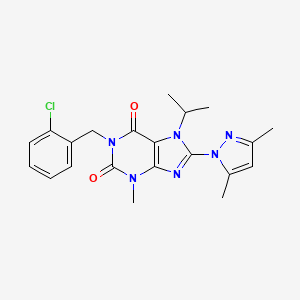![molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Aplicaciones Científicas De Investigación
Energetic Materials
Background: Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. Researchers continuously seek novel compounds with improved performance and safety characteristics.
Compound 5: Secondary Explosive: Compound 10: Heat-Resistant Explosive: Compounds 14, 17, and 19: Primary Explosives:Medicinal Chemistry
Targeting PCAF:- Bioisosteric modification of the triazolophthalazine ring system shows promise in inhibiting the PCAF bromodomain .
Building Blocks for Medicinal Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Platform:Direcciones Futuras
The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the thioether intermediate, which is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzyl chloride", "sodium thiolate", "4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "base" ], "Reaction": [ "Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with sodium thiolate to form the thioether intermediate.", "Step 2: The thioether intermediate is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product." ] } | |
Número CAS |
1114656-70-0 |
Nombre del producto |
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C24H18ClFN4OS |
Peso molecular |
464.94 |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)






